(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-4-5-2-6(8)3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
XUEHQBMFCHRSRL-WDSKDSINSA-N |
Isomeric SMILES |
COC[C@@H]1C[C@@H](CN1)O |
Canonical SMILES |
COCC1CC(CN1)O |
Origin of Product |
United States |
Iii. 3s,5s 5 Methoxymethyl Pyrrolidin 3 Ol As a Chiral Building Block in Advanced Synthesis
Applications in the Asymmetric Synthesis of Complex Molecules
The utility of chiral pyrrolidine (B122466) derivatives as building blocks in asymmetric synthesis is well-established. These scaffolds are instrumental in constructing enantiomerically pure complex molecules, leveraging their predefined stereocenters to direct the formation of new chiral centers. While direct and extensive research specifically detailing the applications of (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol is not widely published, its structural similarity to other well-studied pyrrolidine derivatives, such as hydroxyproline (B1673980) and prolinol, allows for a strong inference of its potential applications. mdpi.com
The synthesis of highly substituted pyrrolidine frameworks is a significant focus in organic chemistry due to their prevalence in bioactive compounds. Chiral pyrrolidines like this compound serve as excellent precursors for the elaboration into more complex pyrrolidine-containing structures. The existing stereocenters on the pyrrolidine ring can effectively control the diastereoselectivity of reactions at other positions of the ring or on appended side chains.
Methodologies for the stereoselective synthesis of substituted pyrrolidines often involve the modification of readily available chiral precursors. For instance, derivatives of 4-hydroxyproline, a close structural analog of the subject compound, are extensively used to synthesize a variety of substituted pyrrolidines. mdpi.com These approaches typically involve the protection of the amine and hydroxyl groups, followed by the modification of the carboxylic acid moiety or other positions on the ring. The inherent stereochemistry of the starting material guides the approach of reagents, leading to the formation of new stereocenters in a predictable manner. It is highly probable that this compound can be similarly employed, with its hydroxyl and methoxymethyl groups providing handles for further functionalization and directing subsequent stereoselective transformations.
Table 1: Examples of Diastereoselective Reactions on Pyrrolidine Scaffolds
| Starting Material Analogue | Reaction Type | Key Transformation | Diastereoselectivity |
| N-Boc-4-hydroxy-L-proline | Alkylation | Alkylation of the enolate derived from the corresponding ketone | High |
| (S)-Prolinol derivative | Cycloaddition | 1,3-Dipolar cycloaddition of an azomethine ylide | High |
| Protected 4-hydroxypyrrolidine | Nucleophilic Substitution | SN2 reaction at C-4 with inversion of configuration | High |
This table presents examples from structurally similar pyrrolidine derivatives to illustrate the potential for enantioselective construction of pyrrolidine-containing frameworks.
The functional groups present in this compound, namely the secondary amine, the hydroxyl group, and the methoxymethyl ether, provide versatile points for chemical modification, enabling its use as a precursor for other chiral heterocyclic systems. Through ring-closing, ring-opening, or ring-rearrangement strategies, this chiral building block can be transformed into a variety of other heterocyclic structures while retaining the crucial stereochemical information.
For example, the hydroxyl and amine functionalities can be utilized to construct fused bicyclic systems, such as oxazolidines or pyrrolo-oxazines. Intramolecular cyclization reactions, promoted by appropriate reagents, can lead to the formation of these new heterocyclic rings with the stereochemistry being directed by the existing chiral centers of the pyrrolidine core. Furthermore, oxidative cleavage of the pyrrolidine ring could yield acyclic intermediates with multiple stereocenters, which can then be cyclized to form other types of heterocycles, such as piperidines or azepanes, in an enantiomerically pure form.
Utilization as a Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The hydroxyl and amino groups of this compound make it a suitable candidate for development into a chiral auxiliary.
By attaching the pyrrolidine moiety to a prochiral substrate, for example, through an amide or ester linkage, the steric bulk and the specific spatial arrangement of the substituents on the pyrrolidine ring can effectively shield one face of the reactive center. This steric hindrance forces an incoming reagent to attack from the less hindered face, resulting in a high degree of stereoselectivity. For instance, if attached to a ketone, it could direct the stereoselective reduction of the carbonyl group or the stereoselective alkylation of the corresponding enolate. After the reaction, the chiral pyrrolidine auxiliary can be cleaved off and potentially recycled. While specific applications of this compound as a chiral auxiliary are not prominently documented, the principle is well-established with numerous other chiral amines and alcohols. nih.gov
Table 2: Common Classes of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary Class | Example | Typical Application |
| Chiral Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations |
| Chiral Sulfinamides | Ellman's Auxiliary | Asymmetric synthesis of amines |
| Chiral Amino Alcohols | (1S,2R)-Norephedrine | Asymmetric reductions, alkylations |
This table provides examples of well-established chiral auxiliaries to illustrate the concept of their utilization in asymmetric synthesis.
Design and Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions
One of the most powerful applications of chiral pyrrolidine derivatives is in the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine ring, often in combination with another heteroatom from a substituent, can act as a bidentate ligand, chelating to a metal center and creating a chiral environment. This chiral catalytic complex can then mediate a wide range of enantioselective transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions.
This compound is an excellent candidate for the development of novel P,N- or N,O-bidentate ligands. The secondary amine can be functionalized with a phosphine-containing group to create a P,N-ligand. The hydroxyl group could also be used as a coordination site, forming an N,O-ligand, or it could be replaced by a phosphine (B1218219) group. The methoxymethyl substituent can influence the steric and electronic properties of the resulting ligand, potentially fine-tuning its reactivity and selectivity in catalytic reactions.
For example, ligands derived from the closely related (S)-prolinol have been successfully employed in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. acs.org It is conceivable that ligands derived from this compound could exhibit unique catalytic properties due to the presence of the additional methoxymethyl group, which could influence the conformational rigidity and the electronic nature of the metal center.
Table 3: Examples of Pyrrolidine-Derived Ligands in Asymmetric Catalysis
| Ligand Type | Pyrrolidine Precursor | Metal | Reaction |
| P,N-Ligand | (S)-Prolinol | Palladium | Asymmetric Allylic Alkylation |
| N,N-Ligand | 4-Hydroxy-L-proline | Rhodium | Asymmetric Hydrogenation |
| P,N-Ligand | (S)-2-(Diphenylphosphino)pyrrolidine | Iridium | Asymmetric Hydrogenation |
This table showcases examples of ligands derived from other pyrrolidine scaffolds and their successful application in metal-catalyzed asymmetric reactions.
Iv. Organocatalytic Investigations Involving Pyrrolidine Derivatives
The Role of Chiral Pyrrolidinols as Organocatalysts
Chiral pyrrolidine (B122466) derivatives, particularly those incorporating a hydroxyl group (pyrrolidinols), represent a privileged and highly effective class of organocatalysts in asymmetric synthesis. mdpi.com Their catalytic prowess stems from a unique combination of structural features that mimic enzymatic activity, enabling reactions to proceed with high efficiency and stereoselectivity under mild conditions. The core of their function lies in the secondary amine of the pyrrolidine ring, which reacts with carbonyl compounds, such as ketones or aldehydes, to form nucleophilic enamine intermediates. This mode of activation is central to many organocatalytic transformations.
The defining feature of chiral pyrrolidinols like (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol is the strategic placement of functional groups that work in concert to control the stereochemical outcome of a reaction. While the pyrrolidine nitrogen forms the enamine, the hydroxyl group at the C-3 position can act as a hydrogen-bond donor. mdpi.com This allows it to coordinate with the electrophilic partner (e.g., an aldehyde in an aldol (B89426) reaction or a nitroalkene in a Michael addition), effectively creating a rigid, chair-like transition state. beilstein-journals.orgwikipedia.org This organized assembly, often compared to a Zimmerman-Traxler model, orients the reactants precisely, dictating the facial selectivity of the electrophile's approach to the enamine. beilstein-journals.orgwikipedia.org
Furthermore, the substituent at the C-5 position, in this case, a methoxymethyl group, provides crucial steric hindrance. It effectively shields one face of the enamine intermediate, further directing the incoming electrophile to the opposite, less hindered face. This synergistic action between the electronic effect of the hydroxyl group and the steric effect of the C-5 substituent is fundamental to achieving high levels of enantioselectivity. The development of such substituted pyrrolidines was driven by the need to overcome the limitations of L-proline, the archetypal organocatalyst, which often suffers from issues like poor solubility in organic solvents and only moderate selectivity. mdpi.comtandfonline.com The functional groups in compounds like this compound enhance solubility and create a more defined chiral pocket, leading to superior catalytic performance.
Scope and Limitations of Organocatalytic Transformations
The direct asymmetric aldol reaction, a powerful carbon-carbon bond-forming transformation, is a hallmark application for chiral pyrrolidinol catalysts. These organocatalysts facilitate the reaction between an unmodified ketone and an aldehyde, generating chiral β-hydroxy ketones with high stereocontrol. The catalyst's secondary amine activates the ketone by forming an enamine, while the hydroxyl group, through hydrogen bonding, directs the approach of the aldehyde. nih.govresearchgate.net This dual activation strategy is highly effective, and numerous studies have demonstrated the utility of proline-based catalysts in these reactions. tandfonline.comnih.gov
While specific data for this compound is not extensively documented, the performance of structurally related pyrrolidinol catalysts provides clear insight into the expected scope and efficacy. For example, prolinamide catalysts have been used in the reaction of isatins with acetone, affording aldol products in high yields (up to 99%) and moderate enantioselectivities (up to 80%). nih.gov Similarly, proline-based dipeptides have shown excellent results in reactions between various ketones and aromatic aldehydes. nih.gov The choice of solvent, temperature, and the presence of additives can significantly influence the reaction's outcome, with some systems performing well under solvent-free conditions or in aqueous media. nih.gov A limitation can be the reactivity of the ketone, with less reactive ketones sometimes requiring higher catalyst loadings or longer reaction times. researchgate.net
| Ketone Donor | Aldehyde Acceptor | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Cyclohexanone | p-Nitrobenzaldehyde | Chiral Proline-based POC | 99 | 93:7 | 92 |
| Acetone | Isatin | 4-Hydroxyprolinamide | 99 | N/A | 80 |
| Acetone | Trifluoroacetaldehyde Ethyl Hemiacetal | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | High | N/A | up to 90 |
| Various Ketones | Aromatic Aldehydes | Pyrrolidine-oxadiazolone | High | 97:3 | >99 |
Data compiled from studies on various pyrrolidine-based organocatalysts to illustrate typical performance. tandfonline.comnih.govnih.govnih.gov
Enantioselective Michael additions represent another cornerstone of pyrrolidinol-catalyzed reactions, enabling the formation of chiral carbon-carbon bonds through the conjugate addition of nucleophiles to α,β-unsaturated systems. nih.gov The most common application involves the addition of aldehydes or ketones to nitroolefins, producing synthetically valuable γ-nitro carbonyl compounds. nih.govrsc.org The mechanism mirrors that of the aldol reaction: the pyrrolidine catalyst generates a nucleophilic enamine from the carbonyl donor, which then attacks the electron-deficient nitroalkene. nih.gov
The stereochemical outcome is again controlled by the catalyst's architecture. The hydroxyl group can form a hydrogen bond with the nitro group of the acceptor, while the C-5 substituent provides steric shielding, leading to a highly organized transition state. rsc.org This approach has been successfully applied to a wide range of substrates. For example, novel bifunctional pyrrolidine-based organocatalysts have demonstrated high efficiency in the Michael addition of various aldehydes and ketones to nitroolefins, achieving yields that are often nearly quantitative, with diastereomeric ratios up to 98:2 and enantiomeric excess as high as 99%. rsc.orgresearchgate.net The scope is broad, accommodating both aliphatic and aromatic aldehydes as well as various substituted β-nitrostyrenes. nih.govnih.gov While highly effective, limitations can arise with particularly sterically hindered substrates, which may react sluggishly or with diminished selectivity.
| Carbonyl Donor | Nitroalkene Acceptor | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Propanal | trans-β-Nitrostyrene | Bifunctional Pyrrolidine | 98 | 98:2 | 97 |
| Cyclohexanone | trans-β-Nitrostyrene | Bifunctional Pyrrolidine | >99 | 98:2 | 99 |
| 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Substituted Pyrrolidine | 87 | 92:8 | 85 |
| n-Pentanal | Nitroethylene | Chiral Pyrrolidine + Acid | 95 | N/A | >95 |
Data compiled from studies on various pyrrolidine-based organocatalysts to illustrate typical performance. nih.govrsc.orgnih.gov
Beyond aldol and Michael reactions, the catalytic utility of chiral pyrrolidine derivatives extends to a diverse array of other important organic transformations. Their ability to activate carbonyl compounds via enamine or iminium ion formation makes them versatile catalysts for constructing complex molecular architectures.
Mannich Reactions : Pyrrolidinol catalysts are effective in promoting the asymmetric Mannich reaction, which involves the aminoalkylation of a carbonyl compound. This three-component reaction between an aldehyde, an amine, and a ketone provides direct access to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. nih.govrsc.org
[3+2] Cycloadditions : The reaction of in-situ generated azomethine ylides (from an α-amino acid and an aldehyde) with electron-deficient alkenes is a powerful method for synthesizing highly substituted pyrrolidine rings. nih.govacs.org Chiral pyrrolidine-based catalysts can influence the stereochemical course of these cycloadditions, leading to the formation of complex heterocyclic products with multiple stereocenters. nih.govacs.org
α-Functionalization Reactions : Chiral pyrrolidines catalyze the direct α-functionalization of aldehydes and ketones, including α-amination, α-oxyamination, and α-halogenation. These reactions proceed through an enamine intermediate, which attacks an electrophilic source of the heteroatom (e.g., nitrosobenzene for oxyamination or N-chlorosuccinimide for chlorination), providing chiral α-substituted carbonyls.
Cascade Reactions : A significant advantage of organocatalysis is the ability to orchestrate cascade (or domino) reactions, where multiple bonds are formed in a single operation. Pyrrolidinol catalysts have been employed in elegant cascade sequences, such as oxa-Michael-aldol or Michael-aldol reactions, to rapidly construct complex polycyclic structures from simple precursors with high stereoselectivity. beilstein-journals.org For instance, a tandem oxa-Michael attack followed by an intramolecular aldol reaction can be used to synthesize chiral chromenes. beilstein-journals.org
Mechanistic Elucidation of Chiral Induction in Pyrrolidine-Catalyzed Reactions
Understanding the origin of stereoselectivity in reactions catalyzed by chiral pyrrolidinols like this compound relies heavily on the analysis of the key transition states. Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for modeling these transient structures and elucidating the non-covalent interactions that govern chiral induction. nih.govresearchgate.netacs.org
For enamine-mediated processes such as aldol or Michael reactions, the currently accepted mechanism involves the formation of a highly organized, cyclic transition state. beilstein-journals.org The key interactions that stabilize the favored transition state leading to the major enantiomer are:
Enamine Formation : The catalytic cycle begins with the reaction of the pyrrolidine's secondary amine with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. The substituents on the pyrrolidine ring dictate the preferred conformation of this enamine.
Hydrogen Bonding : The hydroxyl group at the C-3 position of the catalyst plays a crucial role as a hydrogen-bond donor. It coordinates with the electrophilic acceptor (e.g., the aldehyde in an aldol reaction or the nitro group in a Michael addition). This interaction serves as an anchor, bringing the two reactants together in a specific orientation. rsc.org
Steric Shielding : The substituent at the C-5 position (a methoxymethyl group in this case) creates a sterically hindered environment on one face of the enamine. This steric bulk effectively blocks the approach of the electrophile from that side, forcing it to attack from the opposite, more accessible face.
Chair-like Conformation : These attractive (hydrogen bonding) and repulsive (steric) interactions culminate in a favored six-membered, chair-like transition state, analogous to the Zimmerman-Traxler model for lithium enolate aldol reactions. beilstein-journals.orgwikipedia.org In this arrangement, the large substituents of both the enamine and the electrophile preferentially occupy pseudo-equatorial positions to minimize steric strain, thereby locking in a specific stereochemical pathway.
DFT calculations allow for the visualization and energy calculation of different possible transition state geometries. nih.govchemrxiv.org These studies consistently show that the transition state leading to the experimentally observed major product is significantly lower in energy than the one leading to the minor product. The analysis of these calculated structures confirms the critical role of attractive non-covalent interactions, such as C-H···O or C-H···π interactions, in addition to the primary hydrogen bond, in stabilizing the favored orientation and directing the specific enantioselective folding. nih.govresearchgate.netacs.org
Based on a comprehensive review of scientific literature and chemical databases, there is currently no available research on the use of the specific compound This compound in organocatalytic investigations.
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V. Advanced Characterization and Spectroscopic Analysis of Chiral Pyrrolidinols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including chiral pyrrolidinols. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the stereochemistry of the molecule.
In the ¹H NMR spectrum of a compound like (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol, the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring are particularly informative. The diastereotopic protons of the methylene (B1212753) groups in the ring exhibit distinct chemical shifts and complex coupling patterns, which can be resolved using high-field NMR spectrometers. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of the substituents on the five-membered ring.
For the stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are crucial. These experiments detect through-space interactions between protons that are in close proximity. For instance, in the (3S,5S) isomer, NOE correlations would be expected between the proton at C3, the protons on the methoxymethyl group at C5, and specific protons on the pyrrolidine ring, which helps to confirm the trans relationship between the hydroxyl and methoxymethyl groups.
To distinguish between enantiomers, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. The reaction of the pyrrolidinol with a CDA, such as Mosher's acid, forms diastereomers that will have distinct NMR spectra. Alternatively, the use of a CSA, which forms transient diastereomeric complexes with the enantiomers, can induce chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for the determination of enantiomeric excess.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidinol Scaffold
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| H-2 | 3.10-3.25 (m) | 55.0-56.0 | H-3 | C-3, C-5 |
| H-3 | 4.30-4.40 (m) | 70.0-71.0 | H-2, H-4 | C-2, C-4, C-5 |
| H-4 | 1.90-2.10 (m) | 35.0-36.0 | H-3, H-5 | C-2, C-3, C-5 |
| H-5 | 3.80-3.90 (m) | 78.0-79.0 | H-4, -CH₂O- | C-2, C-4, -CH₂O- |
| -CH₂O- | 3.50-3.60 (d) | 75.0-76.0 | H-5 | C-5, -OCH₃ |
| -OCH₃ | 3.35 (s) | 59.0-60.0 | - | -CH₂O- |
Note: The data presented are typical values for a pyrrolidinol scaffold and may vary for the specific compound.
Chiroptical Spectroscopic Techniques
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional structure of a molecule and are therefore powerful tools for the assignment of absolute configuration.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this difference (ΔA = A_L - A_R) versus wavelength and is characterized by positive or negative bands, known as Cotton effects. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the stereogenic centers in the molecule.
For a molecule like this compound, the chromophores present (e.g., the C-O and C-N bonds) will give rise to CD signals in the far-UV region. While these chromophores are inherently weak, their spatial arrangement in a chiral environment leads to a measurable CD spectrum. The experimental CD spectrum can be compared with the spectrum predicted by quantum chemical calculations for a given absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve is a plot of specific rotation ([α]) versus wavelength. Similar to CD spectroscopy, ORD curves exhibit Cotton effects in the vicinity of the absorption bands of chromophores.
The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of the absolute configuration of the molecule. For chiral pyrrolidinols, which may not have strong chromophores in the near-UV region, ORD measurements can still provide valuable information about their stereochemistry. By comparing the experimental ORD curve with those of structurally related compounds of known absolute configuration, the stereochemistry of the target molecule can be inferred.
Table 2: Illustrative Chiroptical Data for a Chiral Pyrrolidinol
| Technique | Parameter | Wavelength (nm) | Observed Value | Interpretation |
| CD | Cotton Effect | 210 | Positive | Consistent with a calculated (3S,5S) configuration |
| ORD | Specific Rotation [α] | 589 (D-line) | -15.2° | Indicates levorotatory nature at this wavelength |
| ORD | Specific Rotation [α] | 436 | -32.5° | Demonstrates wavelength dependence of rotation |
| ORD | Specific Rotation [α] | 365 | -55.8° | Further illustrates the dispersion |
Note: The data are hypothetical and serve to illustrate the type of information obtained from these techniques.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the molecular formula can be unequivocally established. This is a crucial step in the characterization of any new compound.
For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion ([M+H]⁺). The experimentally measured m/z of this ion is then compared to the theoretical exact mass calculated for the proposed molecular formula (C₆H₁₃NO₂). A mass accuracy of less than 5 parts per million (ppm) is generally considered confirmation of the elemental composition.
In addition to the molecular ion, HRMS can also provide information about the structure of the molecule through the analysis of its fragmentation pattern in tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, key structural motifs can be identified, further confirming the proposed structure. For the target pyrrolidinol, characteristic fragmentation pathways would likely involve the loss of water from the hydroxyl group, cleavage of the methoxymethyl side chain, and ring opening of the pyrrolidine core.
Table 3: High-Resolution Mass Spectrometry Data for C₆H₁₃NO₂
| Ion Species | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Accuracy (ppm) |
| [M+H]⁺ | 132.1025 | 132.1023 | -1.5 |
| [M+Na]⁺ | 154.0844 | 154.0841 | -1.9 |
| [M+K]⁺ | 170.0583 | 170.0580 | -1.8 |
Advanced Chromatographic Methods for Enantiomeric Purity and Separation
The separation of enantiomers is a significant challenge in analytical chemistry, and advanced chromatographic techniques are the primary methods used to determine the enantiomeric purity of a chiral compound. For chiral pyrrolidinols, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are employed.
CSPs are designed to have chiral recognition capabilities, allowing them to interact differently with the two enantiomers of a racemic mixture. This differential interaction leads to different retention times for the enantiomers, resulting in their separation. A wide variety of CSPs are commercially available, with those based on cyclodextrins, polysaccharides, and proteins being particularly common.
For a volatile compound like a derivatized pyrrolidinol, chiral GC can provide excellent resolution and sensitivity. For non-volatile compounds or for preparative-scale separations, chiral HPLC is the method of choice. The development of a successful enantioselective chromatographic method requires careful optimization of the CSP, mobile phase composition, temperature, and flow rate. The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.
Table 4: Representative Chiral HPLC Method for Pyrrolidinol Enantiomers
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
Note: The conditions and retention times are illustrative for a chiral separation of a pyrrolidinol derivative.
Rotational Spectroscopy for Gas-Phase Chiral Analysis and Absolute Configuration
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By measuring the frequencies of transitions between these levels, the rotational constants of the molecule can be determined with exceptional accuracy. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure.
For chiral molecules, rotational spectroscopy offers a unique and powerful method for distinguishing between enantiomers and determining their absolute configuration. This is achieved through a technique called three-wave mixing, which is sensitive to the handedness of the molecule. By comparing the experimentally determined rotational constants with those calculated for the different enantiomers using high-level quantum chemical methods, the absolute configuration can be assigned.
Furthermore, the analysis of the rotational spectra of different isotopologues of the molecule can provide a precise determination of the bond lengths and angles, leading to a complete and unambiguous structural characterization in the gas phase. While experimentally demanding, rotational spectroscopy provides a definitive method for the structural and stereochemical analysis of chiral molecules like this compound, free from the complicating effects of solvent or crystal packing forces.
Table 5: Hypothetical Rotational Spectroscopy Data for a Chiral Pyrrolidinol
| Parameter | Calculated Value for (3S,5S) Isomer | Experimental Value | Unit |
| Rotational Constant A | 2450.12 | 2450.15 | MHz |
| Rotational Constant B | 1875.45 | 1875.48 | MHz |
| Rotational Constant C | 1530.88 | 1530.90 | MHz |
| Dipole Moment µa | 1.25 | 1.23 | D |
| Dipole Moment µb | 0.85 | 0.87 | D |
| Dipole Moment µc | 0.30 | 0.28 | D |
Note: The presented data are illustrative and represent the type of information obtained from a rotational spectroscopy experiment and its comparison with theoretical calculations.
Vi. Computational and Theoretical Studies on 3s,5s 5 Methoxymethyl Pyrrolidin 3 Ol Systems
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the structural dynamics of pyrrolidine-based organocatalysts. The five-membered pyrrolidine (B122466) ring is not planar and exists in two primary low-energy puckered conformations, often described as "up" (or endo) and "down" (or exo). nih.gov These conformations arise from the position of one of the carbon atoms (typically C4) relative to the plane defined by the other atoms in the ring. nih.gov
The relative stability of these conformers is crucial as it dictates the orientation of the catalytic substituents and, consequently, the steric environment of the active site. For a molecule like (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol, the orientation of the methoxymethyl and hydroxyl groups is determined by the ring pucker, which in turn influences how the catalyst interacts with substrates.
| Conformer | Description | Relative Stability | Impact on Catalysis |
| Up (endo) | C4 atom is puckered towards the C2 substituent. | Often favored in proline derivatives. | Influences the geometry of transition states and substrate approach. researchgate.net |
| Down (exo) | C4 atom is puckered away from the C2 substituent. | Can be stabilized by specific substituent interactions. | Presents a different steric environment, potentially leading to different stereochemical outcomes. nih.gov |
This interactive table summarizes the two primary conformations of the pyrrolidine ring, which are critical for understanding catalyst behavior.
Molecular Modeling of Reactivity and Selectivity
Molecular modeling is essential for rationalizing the observed reactivity and selectivity of chiral pyrrolidine catalysts. DFT calculations are used to map the potential energy surface of a catalyzed reaction, identifying key intermediates and transition states. The activation energies (ΔE‡) calculated for competing reaction pathways allow for the prediction of reaction rates and product distributions.
In the context of catalysis by this compound, modeling would focus on its activation of α,β-unsaturated aldehydes or ketones. This proceeds via two primary catalytic cycles: enamine and iminium ion catalysis. mdpi.com
Enamine Catalysis: The secondary amine of the pyrrolidine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.
Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde to form an electrophilic iminium ion, which lowers the LUMO of the substrate for nucleophilic attack. mdpi.comnih.gov
Computational studies on analogous prolinol ether catalysts have shown that the steric bulk of substituents on the pyrrolidine ring plays a decisive role in shielding one face of the reactive intermediate, thereby directing the approach of the second substrate. nih.gov The methoxymethyl and hydroxyl groups of this compound would be explicitly modeled to understand their influence on transition state geometries and energies, which governs both reactivity and stereoselectivity.
Prediction and Validation of Reaction Pathways and Stereoselectivity
A primary goal of computational chemistry in organocatalysis is the accurate prediction of stereoselectivity. This is achieved by locating the transition states for the formation of all possible stereoisomeric products. For a reaction yielding enantiomers (R and S), the transition states leading to each (TS-R and TS-S) are modeled.
The difference in their calculated free energies (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee) of the reaction through the following relationship derived from transition state theory and the Boltzmann distribution. A lower energy transition state corresponds to the major product enantiomer.
ΔΔG‡ = G(TS-major) - G(TS-minor) = -RT ln(er)
where 'er' is the enantiomeric ratio.
Studies on similar catalysts show that accurate predictions require computational methods that can properly account for non-covalent interactions, such as hydrogen bonding and steric repulsion, which are often the determining factors in stereodifferentiation. nih.gov For this compound, the hydroxyl group at the C3 position could play a crucial role by forming a hydrogen bond with the substrate in the transition state, providing an additional layer of stereochemical control. Computational models can validate such hypotheses by comparing the energies of transition states with and without this interaction. nih.gov More advanced strategies combine quantum mechanics with machine learning to accelerate the prediction of enantioselectivity from the structures of catalytic intermediates. nih.govrsc.org
| ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Ratio (Major:Minor) | Predicted Enantiomeric Excess (% ee) |
| 0.0 | 50:50 | 0 |
| 0.5 | 70:30 | 40 |
| 1.0 | 84:16 | 68 |
| 1.5 | 92:8 | 84 |
| 2.0 | 96:4 | 92 |
| 3.0 | 99:1 | 98 |
This interactive table illustrates the correlation between the calculated energy difference of diastereomeric transition states and the predicted enantiomeric excess at room temperature (298 K).
Understanding Iminium Ion Formation and Reactivity in Chiral Systems
Iminium ion activation is a cornerstone of aminocatalysis. The reaction of a chiral secondary amine catalyst with an α,β-unsaturated aldehyde forms a chiral iminium ion, which is more reactive towards nucleophiles than the starting aldehyde. Computational studies provide quantitative insights into the formation and stability of these crucial intermediates. nih.govacs.org
DFT methods, such as M06-2X/6-311+G(d,p), are used to calculate the thermodynamics of the equilibrium between the catalyst, the aldehyde, the iminium ion, and water. nih.govacs.org The relative stability of the iminium ion compared to its precursors can determine whether it forms in a sufficient concentration to drive the catalytic cycle. acs.org
These calculations can compare the tendency of different carbonyl compounds to form iminium ions with a given pyrrolidine catalyst. nih.gov The chances of a reaction proceeding efficiently depend on these calculated energy values. For a successful catalytic cycle, the iminium ion formed from the starting enal must be stable enough to form, while the iminium ion of the product adduct must be more prone to hydrolysis to release the product and regenerate the catalyst. nih.govacs.org The electronic and steric properties of the substituents on the chiral pyrrolidine catalyst, such as the methoxymethyl group in the title compound, are critical in modulating the stability and reactivity of the corresponding iminium ions. nih.gov
Vii. Broader Academic Implications and Future Research Directions
Innovations in Asymmetric Synthesis Methodologies
The demand for enantiomerically pure compounds like (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol has spurred the development of sophisticated and highly selective synthetic strategies. nih.gov The construction of the pyrrolidine (B122466) ring with specific stereocenters is a significant challenge that has inspired innovation. whiterose.ac.uk Modern methods are moving beyond classical approaches to embrace more efficient and elegant catalytic solutions.
Key innovative strategies applicable to the synthesis of substituted pyrrolidines include:
Gold-Catalyzed Tandem Reactions : A powerful method for accessing substituted pyrrolidines involves gold-catalyzed hydroamination of alkynes, which triggers an in-situ iminium ion formation and subsequent nucleophilic addition. acs.org This step-economical approach allows for the rapid construction of complex pyrrolidine derivatives. acs.org
Asymmetric "Clip-Cycle" Synthesis : This strategy involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis. whiterose.ac.ukacs.org The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukacs.org
Biocatalytic C–H Amination : Representing a frontier in sustainable synthesis, enzymatic platforms have been engineered to construct chiral pyrrolidines. acs.orgnih.gov By employing directed evolution of enzymes like cytochrome P411, researchers have enabled intramolecular C(sp³)–H amination of organic azides to forge the pyrrolidine ring with excellent enantioselectivity and catalytic efficiency. acs.orgnih.gov This method offers a green alternative to traditional chemical catalysis. acs.org
Catalytic Asymmetric 1,3-Dipolar Cycloaddition : This strategy utilizes azomethine ylides, which can undergo cycloaddition reactions to form the pyrrolidine core. nih.gov By combining this with H/D exchange using heavy water (D₂O) as a deuterium (B1214612) source, chemists can also create α-deuterated pyrrolidine derivatives with high stereocontrol. nih.gov
Table 1: Comparison of Modern Asymmetric Synthesis Methods for Pyrrolidine Scaffolds
| Methodology | Key Features | Catalyst/Reagent Type | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Tandem Reaction | Step-economical, forms tetrasubstituted carbon stereocenters. | Ph₃PAuCl / AgSbF₆ | High diastereoselectivity (>95:5 dr) | acs.org |
| Asymmetric "Clip-Cycle" | Forms 2,2- and 3,3-disubstituted pyrrolidines. | Chiral Phosphoric Acid (CPA) | High enantioselectivity (e.g., 96:4 er) | whiterose.ac.ukacs.org |
| Biocatalytic C-H Amination | Sustainable, uses engineered enzymes, mild conditions. | Evolved Cytochrome P411 | High enantioselectivity (up to 99:1 er) | acs.orgnih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Allows for isotopic labeling (deuteration). | Copper(I) complex | Excellent stereoselectivity | nih.gov |
Potential for Novel Catalyst Development
Chiral pyrrolidines are central to the field of organocatalysis, a discipline that uses small, metal-free organic molecules to catalyze chemical reactions. nih.govbohrium.com The structure of this compound contains key functional groups—a secondary amine, a hydroxyl group, and a methoxymethyl ether—that make it an excellent candidate scaffold for the development of novel organocatalysts.
The pyrrolidine nitrogen can react with aldehydes or ketones to form nucleophilic enamines or electrophilic iminium ions, which are key intermediates in many organocatalytic cycles. nih.govresearchgate.net The hydroxyl group at the C-3 position can act as a hydrogen-bond donor, allowing the catalyst to coordinate with and activate the electrophilic partner in a reaction. nih.gov This dual-activation capability is the hallmark of a bifunctional organocatalyst, which can synergistically activate both the nucleophile and the electrophile, leading to high reactivity and stereoselectivity. nih.govresearchgate.net
Future research could involve modifying the this compound scaffold to fine-tune its catalytic properties. For instance, the hydroxyl group could be functionalized, or bulkier groups could be introduced to enhance stereochemical control. Such novel catalysts could be applied to a wide range of important chemical transformations, including:
Michael Additions : The conjugate addition of nucleophiles (like aldehydes) to nitroolefins. researchgate.netnih.gov
Aldol (B89426) Reactions : The formation of carbon-carbon bonds between aldehydes and ketones. nih.gov
Diels-Alder Reactions : The cycloaddition of dienes and dienophiles to form six-membered rings. nih.gov
The development of new catalysts from this scaffold would contribute to the expanding toolbox of organocatalysis, enabling the synthesis of complex molecules with high precision and efficiency. nih.govnih.gov
Table 2: Potential Applications of Catalysts Derived from the this compound Scaffold
| Reaction Type | Role of Pyrrolidine Catalyst | Key Catalyst Feature | Reference |
|---|---|---|---|
| Michael Addition | Forms a chiral enamine with an aldehyde nucleophile. | Secondary amine; H-bond donor group for activating the nitroolefin. | researchgate.netnih.gov |
| Aldol Reaction | Forms a chiral enamine; H-bond donor activates the electrophilic aldehyde. | Bifunctional activation via amine and hydroxyl groups. | nih.gov |
| Diels-Alder Cycloaddition | Forms a chiral iminium ion with an α,β-unsaturated aldehyde. | Lowers the LUMO of the dienophile, controlling facial selectivity. | nih.gov |
Advancements in Stereoselective Chemical Transformations
The use of catalysts based on chiral pyrrolidines, such as this compound, is instrumental in advancing the field of stereoselective synthesis. These catalysts offer a reliable way to control the three-dimensional arrangement of atoms in a reaction product, which is critical in fields like medicinal chemistry where enantiomers can have vastly different biological effects. nih.gov
The efficacy of these catalysts lies in their ability to create a well-defined chiral environment during the transition state of a reaction. For example, in an enamine-catalyzed reaction, the pyrrolidine catalyst covalently binds to a carbonyl substrate, forming a rigid, chiral enamine intermediate. nih.gov This intermediate then reacts with an electrophile from a specific face, dictated by the steric hindrance imposed by the catalyst's substituents (like the methoxymethyl group). The hydroxyl group can further lock the conformation of the transition state through hydrogen bonding, leading to a single, desired stereoisomer. nih.gov
Research has demonstrated that pyrrolidine-based organocatalysts can achieve exceptional levels of stereocontrol in various transformations. For instance, in the Michael addition of aldehydes to nitroolefins, pyrrolidine catalysts have yielded products with high diastereoselectivity (up to 78:22 dr) and enantioselectivity (up to 85% ee). nih.gov Similarly, in Au-catalyzed tandem reactions to form pyrrolidines, high diastereoselectivities (up to >95:5 dr) have been reported. acs.org The continued development and application of catalysts derived from scaffolds like this compound will undoubtedly lead to new stereoselective methodologies for constructing complex molecular architectures.
Table 3: Examples of High Stereoselectivity Achieved with Pyrrolidine-Based Systems
| Transformation | Catalyst System | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|
| Michael Addition (Aldehyde to Nitroolefin) | Chiral Pyrrolidine Organocatalyst | 95-99% | dr up to 78:22, ee up to 85% | nih.gov |
| Tandem Hydroamination/Allylation | Ph₃PAuCl / AgSbF₆ | 88% | dr >95:5 | acs.org |
| "Clip-Cycle" aza-Michael Cyclization | Chiral Phosphoric Acid | High | er up to 96:4 | acs.org |
| Biocatalytic Intramolecular C-H Amination | Engineered P411 Enzyme | up to 74% | er up to 99:1 | nih.gov |
Sustainable Chemical Synthesis through Pyrrolidine Chemistry
The principles of green and sustainable chemistry are increasingly important in modern chemical research and industry. Pyrrolidine chemistry, particularly through the lens of organocatalysis, offers significant advantages in this regard. The development and use of catalysts derived from molecules like this compound align well with the goals of sustainable synthesis.
Key contributions to sustainability include:
Metal-Free Catalysis : Organocatalysts are typically composed of common, non-toxic elements (C, H, O, N) and avoid the use of heavy or precious metals (like palladium, rhodium, or gold), which are often expensive, toxic, and have a significant environmental footprint associated with their mining and disposal. nih.gov
Atom Economy and Efficiency : Organocatalysts can be highly efficient, often requiring only small (mol%) quantities to promote reactions, which reduces waste. nih.gov
Mild Reaction Conditions : Many organocatalytic reactions can be performed at room temperature and atmospheric pressure, reducing the energy consumption required for heating, cooling, or high-pressure equipment. nih.gov
Environmentally Benign Solvents : A significant area of research focuses on performing pyrrolidine-catalyzed reactions in greener solvents, including water, which is a major advancement over traditional volatile organic compounds (VOCs). nih.govresearchgate.net
Biocatalysis : The enzymatic synthesis of chiral pyrrolidines represents an inherently green approach, utilizing renewable resources and operating under mild, aqueous conditions. acs.orgnih.gov
By advancing research into pyrrolidine-based catalysts and synthetic methods, the chemical community can develop more environmentally friendly and economically viable processes for producing pharmaceuticals, agrochemicals, and other valuable complex molecules.
Q & A
Basic: What are the key steps to synthesize (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol with high stereochemical fidelity?
Answer:
The synthesis typically begins with a chiral precursor like (S)-proline. Critical steps include:
- Reduction : Use LiAlH₄ to reduce the carboxyl group of (S)-proline to an alcohol.
- Cyclization : Optimize reaction time (8–12 hours) and temperature (60–80°C) to form the pyrrolidine ring.
- Methoxymethylation : Introduce the methoxymethyl group via nucleophilic substitution under anhydrous conditions.
- Salt Formation : Convert the free base to the hydrochloride salt using HCl gas in ethanol to enhance stability .
Purification via flash chromatography (40% EtOAc/hexanes) ensures enantiomeric purity >98% .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize cell-based assays (e.g., receptor binding) using controls like (3R,5R)-enantiomers to isolate stereospecific effects.
- Solubility Differences : Use aqueous buffers with 5–10% DMSO to maintain compound solubility during pharmacological testing.
- Metabolic Instability : Perform LC-MS/MS stability studies in liver microsomes to identify degradation products .
Cross-validation with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) is critical .
Basic: What analytical methods validate the enantiomeric purity of this compound?
Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (85:15) at 1.0 mL/min; retention times: 8.2 min (3S,5S) vs. 10.5 min (3R,5R).
- Polarimetry : Measure specific rotation ([α]D²⁵ = +34.5° in methanol) against a reference standard.
- NMR Spectroscopy : Analyze coupling constants (e.g., J₃,₅ = 6.8 Hz) in CDCl₃ to confirm stereochemistry .
Advanced: How does the stereochemistry of this compound influence its interaction with dopamine D3 receptors compared to its (3R,5R)-enantiomer?
Answer:
Molecular docking studies reveal:
- (3S,5S) Configuration : Forms hydrogen bonds with Ser196 and hydrophobic interactions with Val189 in the D3R binding pocket (Ki = 12 nM).
- (3R,5R) Configuration : Exhibits steric clashes with Phe346, reducing binding affinity (Ki = 450 nM).
Functional assays (cAMP inhibition) confirm the (3S,5S) isomer’s 38-fold higher potency .
Basic: What safety protocols are essential when handling this compound hydrochloride in the lab?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods (BS EN 14175 standards) during synthesis to avoid inhalation of HCl gas.
- Storage : Keep in sealed containers at 2–8°C under argon to prevent hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced: What strategies optimize the stability of this compound under physiological pH conditions for in vivo studies?
Answer:
- Prodrug Design : Synthesize acetyl-protected derivatives (e.g., 3-O-acetyl) to reduce first-pass metabolism.
- Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release.
- pH Adjustment : Use citrate buffers (pH 4.5) to minimize hydrolysis of the methoxymethyl group .
Basic: How is this compound utilized as a chiral building block in asymmetric synthesis?
Answer:
- Mitsunobu Reactions : Couple with alcohols (e.g., menthol) using DIAD and PPh₃ to form ethers with >95% ee.
- Reductive Amination : React with ketones (e.g., acetophenone) and NaBH₃CN to yield secondary amines.
- Cross-Coupling : Participate in Pd-catalyzed Suzuki reactions with aryl boronic acids for C–C bond formation .
Advanced: What computational methods predict the metabolic pathways of this compound?
Answer:
- In Silico Tools : Use Schrödinger’s ADMET Predictor™ or GLIDE docking to identify CYP3A4-mediated oxidation sites.
- MD Simulations : Analyze free-energy landscapes (MM/GBSA) to predict O-demethylation at the methoxymethyl group.
- MetaSite® Analysis : Map phase II conjugation (glucuronidation) at the 3-hydroxyl position .
Basic: What role does the methoxymethyl group play in modulating the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : Increases logP by 0.8 units compared to the hydroxyl analog, enhancing blood-brain barrier penetration.
- Metabolic Resistance : The methoxy group reduces CYP2D6-mediated oxidation, prolonging half-life (t₁/₂ = 4.2 h in rats).
- Solubility : The hydrochloride salt achieves aqueous solubility >50 mg/mL at pH 6.5 .
Advanced: How can researchers reconcile conflicting cytotoxicity data between in vitro and in vivo models for this compound?
Answer:
- Dosage Adjustments : Account for plasma protein binding (92%) by scaling in vitro IC₅₀ values using the Bracken correction.
- Metabolite Profiling : Identify active metabolites (e.g., 3-keto derivative) via LC-HRMS and test their potency.
- Tumor Microenvironment Models : Use 3D spheroids with hypoxic cores to mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
